

2-(BenzylOxy)phenol: A Versatile Chemical Building Block in Synthetic Chemistry

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-(BenzylOxy)phenol**

Cat. No.: **B123662**

[Get Quote](#)

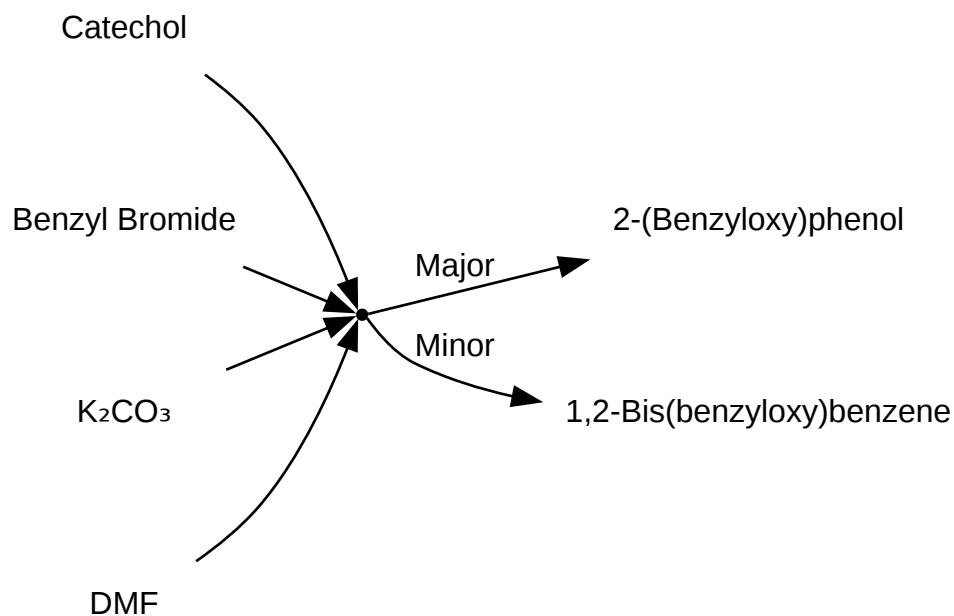
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: **2-(BenzylOxy)phenol**, a key aromatic building block, serves as a versatile intermediate in the synthesis of a wide array of complex organic molecules, including pharmaceuticals, agrochemicals, and materials. Its utility stems from the presence of two distinct oxygen functionalities: a nucleophilic phenolic hydroxyl group and a benzyl ether that acts as a stable protecting group, which can be selectively removed under specific conditions. This guide provides a comprehensive overview of the synthesis, key reactions, and applications of **2-(benzylOxy)phenol**, complete with detailed experimental protocols and quantitative data to facilitate its use in research and development.

Physicochemical and Spectroscopic Data

Proper characterization of **2-(benzylOxy)phenol** is crucial for its effective use. The following table summarizes its key physical and spectroscopic properties.

Property	Value
Molecular Formula	C ₁₃ H ₁₂ O ₂
Molecular Weight	200.23 g/mol
CAS Number	6272-38-4
Appearance	Colorless to light yellow liquid
Density	1.143 g/mL at 25 °C
Refractive Index	n _{20/D} 1.591
¹ H NMR (CDCl ₃ , ppm)	δ 7.25-7.45 (m, 5H, Ar-H of benzyl), 6.80-7.00 (m, 4H, Ar-H of phenol), 5.10 (s, 2H, OCH ₂ Ph), 5.70 (s, 1H, OH)
¹³ C NMR (CDCl ₃ , ppm)	δ 155.8, 145.8, 136.8, 128.6, 128.0, 127.3, 121.3, 119.9, 114.8, 111.9, 70.2
IR (neat, cm ⁻¹)	3450 (O-H stretch), 3030 (aromatic C-H stretch), 1590, 1500 (aromatic C=C stretch), 1250 (aryl ether C-O stretch), 740, 690 (aromatic C-H bend)
Mass Spectrum (EI)	m/z (%) 200 (M ⁺ , 40), 91 (100), 77 (15), 65 (10)


Synthesis of 2-(Benzylxy)phenol

The most common and efficient method for the synthesis of **2-(benzylxy)phenol** is the selective mono-O-benzylation of catechol. This reaction is typically achieved via a Williamson ether synthesis, where one of the phenolic hydroxyl groups of catechol is deprotonated to form a phenoxide, which then acts as a nucleophile to attack a benzyl halide.

Experimental Protocol: Selective Mono-O-benzylation of Catechol

This protocol is adapted from a similar procedure for the benzylation of a polyhydroxylated natural product.

Reaction Scheme:

[Click to download full resolution via product page](#)

Figure 1: Synthesis of **2-(Benzylxy)phenol**.

Materials:

- Catechol (1.0 eq)
- Benzyl bromide (1.05 eq)
- Potassium carbonate (K_2CO_3) (1.5 eq)
- Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

- To a stirred solution of catechol in anhydrous DMF, add potassium carbonate.
- Slowly add benzyl bromide to the mixture at room temperature.
- Stir the reaction mixture at room temperature for 12-16 hours.

- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
- Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
- Concentrate the organic phase under reduced pressure.
- Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford **2-(benzyloxy)phenol**.

Quantitative Data:

Parameter	Value
Yield	60-70%
Byproducts	1,2-Bis(benzyloxy)benzene (dibenzylated product) and unreacted catechol

Key Reactions of **2-(BenzylOxy)phenol** as a Building Block

The synthetic utility of **2-(benzyloxy)phenol** lies in the reactivity of its phenolic hydroxyl group and the aromatic ring, as well as the ability to deprotect the benzyl ether.

Electrophilic Aromatic Substitution

The electron-donating nature of both the hydroxyl and benzyloxy groups activates the aromatic ring of **2-(benzyloxy)phenol** towards electrophilic substitution. These reactions are generally directed to the positions ortho and para to the activating groups.

Direct Friedel-Crafts acylation of phenols can be challenging due to competing O-acylation and the deactivation of the Lewis acid catalyst by complexation with the phenolic oxygen.^[1] A common strategy to achieve C-acylation is through the Fries rearrangement of the initially formed O-acylated product.

Reaction Workflow:

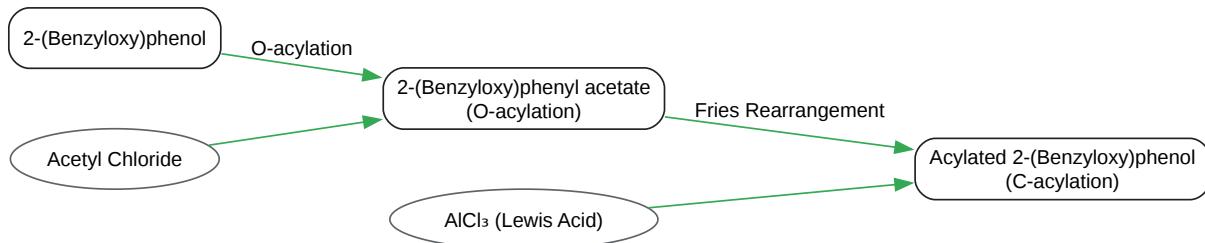

[Click to download full resolution via product page](#)

Figure 2: Friedel-Crafts acylation workflow.

Experimental Protocol: Fries Rearrangement for C-Acylation

- O-Acylation: React **2-(benzyloxy)phenol** with acetyl chloride in the presence of a non-Lewis acidic base (e.g., pyridine) to form 2-(benzyloxy)phenyl acetate.
- Fries Rearrangement: Treat the isolated 2-(benzyloxy)phenyl acetate with a Lewis acid catalyst (e.g., AlCl₃) in a suitable solvent (e.g., nitrobenzene or CS₂) at elevated temperatures. The acyl group will migrate from the oxygen to the aromatic ring, primarily at the para position to the hydroxyl group.
- Work-up involves quenching the reaction with acid and extraction, followed by purification.

Expected Products and Yields:

Product	Position of Acylation	Expected Yield
4-Acetyl-2-(benzyloxy)phenol	para to -OH	Major product
6-Acetyl-2-(benzyloxy)phenol	ortho to -OH	Minor product

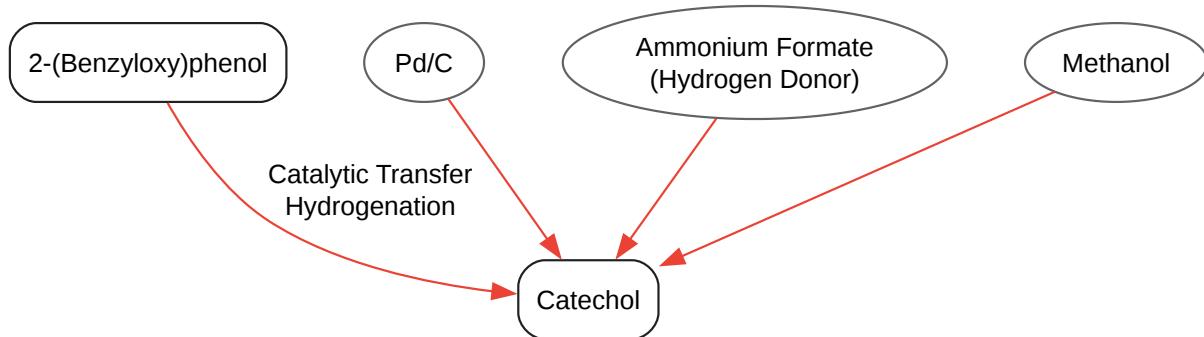
Note: Specific yields are highly dependent on reaction conditions and require optimization.

Nitration of **2-(benzyloxy)phenol** introduces a nitro group onto the aromatic ring, a key functional group for further transformations. The reaction typically yields a mixture of ortho and para isomers.[\[2\]](#)

Experimental Protocol: Nitration

- Dissolve **2-(benzyloxy)phenol** in a suitable solvent (e.g., glacial acetic acid).
- Cool the solution in an ice bath.
- Slowly add a nitrating mixture (a mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise while maintaining the low temperature.
- After the addition is complete, allow the reaction to stir at a controlled temperature until completion (monitored by TLC).
- Carefully quench the reaction by pouring it onto ice, followed by extraction with an organic solvent.
- The isomers can be separated by column chromatography.

Quantitative Data:


Product	Position of Nitration	Expected Yield
2-(Benzyl)-4-nitrophenol	para to -OH	Major product
2-(Benzyl)-6-nitrophenol	ortho to -OH	Minor product

Note: The ratio of isomers and overall yield can be influenced by the reaction temperature and the specific nitrating agent used.

Deprotection of the Benzyl Ether

A crucial reaction of **2-(benzyloxy)phenol** is the cleavage of the benzyl ether to unmask the second phenolic hydroxyl group, yielding catechol. Catalytic transfer hydrogenation is a mild and efficient method for this transformation, avoiding the need for high-pressure hydrogen gas.[\[3\]](#)[\[4\]](#)[\[5\]](#)

Deprotection Workflow:

[Click to download full resolution via product page](#)Figure 3: Deprotection of **2-(BenzylOxy)phenol**.

Experimental Protocol: Catalytic Transfer Hydrogenation

- To a solution of **2-(benzylOxy)phenol** in methanol, add 10% Palladium on carbon (Pd/C) catalyst.
- Add ammonium formate in portions to the stirred suspension.
- Heat the reaction mixture to reflux and monitor by TLC.
- Upon completion, cool the mixture and filter through a pad of celite to remove the catalyst.
- Wash the celite pad with methanol.
- Concentrate the combined filtrate under reduced pressure to obtain the crude catechol.
- The product can be purified by recrystallization or column chromatography.

Quantitative Data:

Parameter	Value
Yield	Typically high (>90%)
Byproducts	Minimal, primarily toluene from the cleaved benzyl group

Applications in Drug Development and Medicinal Chemistry

The structural motif of **2-(benzyloxy)phenol** is found as a key intermediate in the synthesis of various biologically active molecules. The ability to selectively functionalize the phenolic hydroxyl group and the aromatic ring, followed by deprotection of the benzyl ether, makes it a valuable tool for medicinal chemists. For instance, derivatives of benzyloxyphenols are utilized in the synthesis of compounds targeting G-protein coupled receptors and in the development of novel kinase inhibitors. The strategic use of the benzyl protecting group allows for the introduction of sensitive functionalities at other positions of the molecule before its final deprotection to reveal the active catechol moiety.

Conclusion

2-(Benzyloxy)phenol is a highly valuable and versatile building block in organic synthesis. Its straightforward preparation, coupled with the distinct reactivity of its functional groups, provides a powerful platform for the construction of complex molecular architectures. The detailed protocols and data presented in this guide are intended to serve as a practical resource for researchers, scientists, and drug development professionals, enabling the effective utilization of **2-(benzyloxy)phenol** in their synthetic endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. quora.com [quora.com]
- 3. JP6659445B2 - Debenzylation method - Google Patents [patents.google.com]
- 4. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [erowid.org]
- 5. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [2-(Benzyl)phenol: A Versatile Chemical Building Block in Synthetic Chemistry]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b123662#2-benzyl-phenol-as-a-chemical-building-block-in-synthesis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com